N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide
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Overview
Description
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It is a psychoactive substance that has gained popularity among drug users due to its euphoric and hallucinogenic effects. However, the scientific community has shown a keen interest in this compound due to its potential applications in medical research.
Mechanism Of Action
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events that ultimately result in the physiological and behavioral effects of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide are similar to those of other synthetic cannabinoids. It has been found to induce a range of effects such as euphoria, relaxation, altered perception, and hallucinations. It also affects heart rate, blood pressure, and body temperature, which can lead to adverse effects in some individuals.
Advantages And Limitations For Lab Experiments
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, which makes it a valuable tool for studying the role of these receptors in different physiological and pathological conditions. However, the use of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide in lab experiments is limited due to its psychoactive effects, which can interfere with the interpretation of results.
Future Directions
There are several future directions for research on N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide. One area of interest is the role of the cannabinoid receptors in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel drugs that target the cannabinoid receptors for the treatment of pain, anxiety, and other conditions. Additionally, further studies are needed to understand the long-term effects of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide on the brain and other organs.
In conclusion, N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide is a synthetic cannabinoid that has potential applications in medical research. It interacts with the cannabinoid receptors in the brain, leading to a range of physiological and behavioral effects. While it has several advantages as a research tool, its psychoactive effects limit its use in lab experiments. There are several future directions for research on N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide, which could lead to the development of novel drugs and a better understanding of the role of the cannabinoid receptors in health and disease.
Synthesis Methods
The synthesis of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide involves the reaction between 5F-MDMB-PICA and 4-methylpentanoyl chloride in the presence of a base. The resulting compound is then reacted with piperazine and prop-2-enamide to yield N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide.
Scientific Research Applications
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide has shown potential applications in medical research, particularly in the field of neuroscience. It has been found to interact with the cannabinoid receptors in the brain, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. This makes N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide a valuable tool for studying the role of these receptors in different physiological and pathological conditions.
properties
IUPAC Name |
N-[6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-4-16(22)19-9-7-5-6-8-17(23)20-10-12-21(13-11-20)18(24)14-15(2)3/h4,15H,1,5-14H2,2-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQMNBAOOKXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide |
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